molecular formula C36H12F39P B067816 Tris[4-(tridecafluorohexyl)phenyl]phosphine CAS No. 193197-68-1

Tris[4-(tridecafluorohexyl)phenyl]phosphine

Cat. No. B067816
CAS RN: 193197-68-1
M. Wt: 1216.4 g/mol
InChI Key: PJQMFFDXUGYQTO-UHFFFAOYSA-N
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Description

Tris[4-(tridecafluorohexyl)phenyl]phosphine is a chemical compound with the empirical formula C36H12F39P . It has a molecular weight of 1216.39 . This compound is used as a ligand in various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Molecular Structure Analysis

The molecular structure of Tris[4-(tridecafluorohexyl)phenyl]phosphine is represented by the SMILES string: FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)c1ccc(cc1)P(c2ccc(cc2)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)c3ccc(cc3)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F .


Chemical Reactions Analysis

Tris[4-(tridecafluorohexyl)phenyl]phosphine is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

Tris[4-(tridecafluorohexyl)phenyl]phosphine is a solid substance with a melting point of 54-62°C . It has a molecular weight of 1216.39 .

Scientific Research Applications

Buchwald-Hartwig Cross Coupling Reaction

TTPhP is used as a ligand in the Buchwald-Hartwig cross coupling reaction, which forms carbon-nitrogen bonds. The steric hindrance and electron-withdrawing properties of TTPhP can enhance the reactivity and selectivity of the catalyst, making it suitable for coupling reactions involving complex substrates .

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling, which forms carbon-carbon bonds, TTPhP serves as a ligand that can improve the efficiency of the reaction. Its ability to stabilize the catalyst under the reaction conditions is particularly valuable for the coupling of aryl halides with aryl boronic acids .

Stille Coupling

TTPhP is also applicable in Stille coupling reactions, known for synthesizing biaryl compounds. The ligand’s fluorinated phenyl rings can potentially increase the reaction rate and yield by stabilizing the transition state and facilitating the transmetalation step .

Sonogashira Coupling

The Sonogashira coupling, a reaction used to form carbon-carbon bonds between aryl halides and terminal alkynes, can benefit from TTPhP’s ligand properties. Its bulky groups may prevent unwanted side reactions and improve the turnover number of the catalyst .

Negishi Coupling

TTPhP can be employed in Negishi coupling, which is another method for forming carbon-carbon bonds. The ligand’s properties may aid in the activation of zinc reagents and enhance the coupling efficiency with aryl or vinyl halides .

Hiyama Coupling

In Hiyama coupling reactions, TTPhP can act as a ligand to facilitate the formation of carbon-silicon bonds. The ligand’s electron-withdrawing fluorine atoms might improve the electrophilicity of the silicon reagents, leading to better reaction outcomes .

Fluorous Synthesis

TTPhP is suitable for fluorous synthesis due to its highly fluorinated phenyl groups. This property allows for the separation of reaction products using fluorous biphasic systems or solid-phase extraction techniques .

Hydrogenation Reactions

Lastly, TTPhP has potential applications in hydrogenation reactions. As a ligand, it could influence the selectivity and activity of the catalyst, especially in the hydrogenation of unsaturated organic compounds.

Mechanism of Action

Biochemical Pathways

TTPhP is primarily used in organic synthesis reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions are crucial for forming carbon-carbon and carbon-heteroatom bonds, which are key steps in the synthesis of many organic compounds .

Pharmacokinetics

, can influence its handling and use in reactions .

Action Environment

The action of TTPhP can be influenced by various environmental factors, such as temperature, solvent, and the presence of other reagents . For example, its melting point of 54-62°C suggests that it is typically used in reactions at or above this temperature range . Additionally, the fluorous nature of TTPhP may influence its solubility and stability in different solvents .

properties

IUPAC Name

tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H12F39P/c37-19(38,22(43,44)25(49,50)28(55,56)31(61,62)34(67,68)69)13-1-7-16(8-2-13)76(17-9-3-14(4-10-17)20(39,40)23(45,46)26(51,52)29(57,58)32(63,64)35(70,71)72)18-11-5-15(6-12-18)21(41,42)24(47,48)27(53,54)30(59,60)33(65,66)36(73,74)75/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQMFFDXUGYQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(C2=CC=C(C=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H12F39P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474908
Record name Tris[4-(tridecafluorohexyl)phenyl]phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1216.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris[4-(tridecafluorohexyl)phenyl]phosphine

CAS RN

193197-68-1
Record name Tris[4-(tridecafluorohexyl)phenyl]phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris[4-(tridecafluorohexyl)phenyl]phosphine
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